Functional Activity: PPARα Antagonism in Cell-Based Transactivation Assay vs. GW7647-Induced Activation
The N-(phenylsulfonyl)amide series, including the target compound, was evaluated for its ability to inhibit PPARα activation induced by the potent agonist GW7647 in a cell-based transactivation assay. The class demonstrated a dose-dependent antagonistic profile, confirming functional blockade of PPARα signaling [1]. This differentiates it pharmacologically from agonists like fenofibrate or GW7647, and positions the series as a specific tool for PPARα loss-of-function studies.
| Evidence Dimension | PPARα Transactivation Inhibition |
|---|---|
| Target Compound Data | Dose-dependent inhibition of GW7647-induced PPARα activation; specific IC50 values not publicly available for the exact compound, but class potency in the low micromolar range. |
| Comparator Or Baseline | GW7647, a high-affinity PPARα agonist (EC50 ~1-10 nM) used to induce maximal receptor activation as baseline (set at 100% activity). |
| Quantified Difference | This chemotype functionally converts PPARα activation into antagonism. The quantitative difference is the inversion of efficacy: from full agonism (GW7647) to antagonism (target compound class). |
| Conditions | Cell-based transactivation assay in mammalian cells co-transfected with PPARα expression vector and a PPRE-driven luciferase reporter. |
Why This Matters
For researchers studying PPARα-dependent metabolic pathways, access to a functional antagonist with documented efficacy against GW7647-induced activation, rather than an agonist, is essential for establishing causal roles in lipid metabolism and cancer cell proliferation.
- [1] Ammazzalorso, A., Giancristofaro, A., D'Angelo, A., De Filippis, B., Fantacuzzi, M., Giampietro, L., Maccallini, C., & Amoroso, R. (2011). Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4869–4872. View Source
